5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains a naphthalene ring, a 1,2,4-triazole ring, and a thiol group . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The 1,2,4-triazole ring is a type of heterocycle that is often seen in pharmaceuticals and agrochemicals . The thiol group (-SH) is similar to the hydroxyl group (-OH) in alcohols, but contains a sulfur atom instead of oxygen.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene and 1,2,4-triazole rings, and the thiol group . Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the naphthalene ring, the 1,2,4-triazole ring, and the thiol group . The naphthalene ring is relatively stable but can undergo electrophilic aromatic substitution reactions . The 1,2,4-triazole ring can participate in various reactions, particularly at the nitrogen atoms . The thiol group is acidic and can undergo reactions similar to alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the naphthalene and 1,2,4-triazole rings could contribute to its aromaticity and potentially its planarity . The thiol group could influence its acidity and reactivity .Scientific Research Applications
Anticancer Activity
A series of compounds related to "5-(naphthalen-2-yl)-4H-1,2,4-triazole-3-thiol" have been synthesized and tested for their anticancer properties. In one study, derivatives demonstrated potent inhibitory activities against various cancer cell lines, including CNS, melanoma, and breast cancer panels. The structural compatibility and efficacy of these compounds suggest their potential use in anticancer drug discovery (Dhuda et al., 2021).
Antimicrobial and Antioxidant Activities
Metal complexes of Schiff bases containing the triazole moiety have shown significant antimicrobial, antioxidant, and antitumor activities. These complexes have been thoroughly characterized and demonstrate interactions with DNA, indicating their potential for therapeutic applications (Gaber et al., 2018).
Material Science and Polymerization
In the field of materials science, the triazole-containing polymers have been synthesized through reversible addition-fragmentation chain transfer (RAFT) polymerization. These polymers exhibit unique properties, such as coordination with metal ions and fluorescence, making them applicable in various advanced material applications (Jin et al., 2008).
Synthesis and Organic Chemistry
The synthesis and characterization of new derivatives related to "this compound" have been explored, with potential applications in organic synthesis and the development of new chemical entities. These studies often focus on novel synthetic routes, demonstrating the compound's versatility in organic chemistry (Khalafy et al., 2015).
Advanced Fluorescence Applications
Research into novel aggregation-induced emission (AIE) materials has led to the development of triazole-based compounds with significant fluorescence properties. These materials show potential as probes for detecting explosives and metal ions, highlighting the versatile applications of triazole derivatives in sensing and detection technologies (Abdurahman et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-naphthalen-2-yl-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c16-12-13-11(14-15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQJCAZCYVDYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC(=S)NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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